molecular formula C33H25N3O4S B2577007 3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide CAS No. 391222-87-0

3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide

Cat. No. B2577007
M. Wt: 559.64
InChI Key: ZLZFCPNBISYQGT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains two methoxy groups, a naphthalene group, a carbonyl group, an amino group, and a thiazole group1. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For example, the methoxy groups could be introduced through a methylation reaction, and the thiazole group could be formed through a cyclization reaction. However, without more specific information, it’s difficult to propose a detailed synthesis2.



Molecular Structure Analysis

The molecular formula of this compound is C33H25N3O4S, and its molecular weight is 559.641. The presence of naphthalene rings suggests that this compound could have interesting electronic properties, as naphthalene is a polycyclic aromatic hydrocarbon.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound could undergo. However, the presence of the carbonyl and amino groups suggests that it could participate in condensation reactions, and the methoxy groups could potentially be demethylated under the right conditions2.



Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide an analysis of the physical and chemical properties of this compound. However, based on its structure, we can infer that it is likely to be a solid at room temperature, and due to the presence of multiple aromatic rings, it is likely to have a relatively high melting point3.


Scientific Research Applications

Structural Studies and Synthesis

  • Structural Analyses of Naphthalene Derivatives : Studies on 1,8-disubstituted naphthalenes reveal characteristic distortion patterns indicative of nucleophilic-electrophilic interactions, providing insights into the chemical behavior of naphthalene derivatives and their potential as probes for studying chemical reactions (Schweizer et al., 1978).

  • Synthesis of Naphthalene-Thiazole Compounds : Research on the synthesis of thiazole derivatives involving naphthalene components highlights the methodologies for creating complex molecules, which are essential for the development of pharmaceuticals and materials science (Ai, 2008).

Antimicrobial and Antifungal Applications

  • Antibacterial and Antifungal Properties : Naphthalene derivatives have been studied for their potential antibacterial and antifungal activities, with some compounds showing significant activity against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Helal et al., 2013).

Antimycobacterial and Antibacterial Activity

  • Antimycobacterial and Antibacterial Agents : Certain naphthalene carboxamide derivatives exhibit activity against methicillin-resistant Staphylococcus aureus strains and Mycobacterium species, highlighting their potential as antimycobacterial and antibacterial agents. These findings are crucial for addressing antibiotic resistance (Goněc et al., 2015).

Chemical Reactivity and Molecular Interactions

  • Chemical Reactivity Studies : The investigation of naphtho-fused thiazoles and their electrophilic substitution reactions provides valuable information on the chemical reactivity of naphthalene derivatives, contributing to the understanding of molecular interactions in chemical synthesis (Aleksandrov et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to provide an accurate assessment of the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken when working with it.


Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in the field of medicinal chemistry or materials science. Further studies would be needed to explore these possibilities.


Please note that this analysis is based on the structure of the compound and general knowledge of chemistry. For more specific information, experimental studies would be needed.


properties

IUPAC Name

3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H25N3O4S/c1-39-29-17-22-10-5-3-8-20(22)15-26(29)31(37)34-25-13-7-12-24(14-25)28-19-41-33(35-28)36-32(38)27-16-21-9-4-6-11-23(21)18-30(27)40-2/h3-19H,1-2H3,(H,34,37)(H,35,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZFCPNBISYQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[3-[2-[(3-methoxynaphthalene-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide

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